molecular formula C11H10ClN3O B14506743 N-(4-Chlorophenyl)furan-2-carboximidohydrazide CAS No. 64078-29-1

N-(4-Chlorophenyl)furan-2-carboximidohydrazide

Cat. No.: B14506743
CAS No.: 64078-29-1
M. Wt: 235.67 g/mol
InChI Key: YQUDKAZLOIEWNH-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)furan-2-carboximidohydrazide is a chemical compound characterized by the presence of a furan ring substituted with a carboximidohydrazide group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)furan-2-carboximidohydrazide typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)furan-2-carboximidohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the carboximidohydrazide group.

    Substitution: Substituted derivatives at the 4-chlorophenyl group.

Scientific Research Applications

N-(4-Chlorophenyl)furan-2-carboximidohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)furan-2-carboximidohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)furan-2-carboximidohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

64078-29-1

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

N-amino-N-(4-chlorophenyl)furan-2-carboximidamide

InChI

InChI=1S/C11H10ClN3O/c12-8-3-5-9(6-4-8)15(14)11(13)10-2-1-7-16-10/h1-7,13H,14H2

InChI Key

YQUDKAZLOIEWNH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=N)N(C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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